![molecular formula C21H23N7O4S B2705839 4-(dimethylsulfamoyl)-N-[2-(4-{[(furan-2-yl)methyl]amino}-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzamide CAS No. 1209981-38-3](/img/structure/B2705839.png)
4-(dimethylsulfamoyl)-N-[2-(4-{[(furan-2-yl)methyl]amino}-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(dimethylsulfamoyl)-N-[2-(4-{[(furan-2-yl)methyl]amino}-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzamide is a complex organic compound that features a benzamide core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylsulfamoyl)-N-[2-(4-{[(furan-2-yl)methyl]amino}-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzamide typically involves multiple steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of benzoic acid derivatives with amines.
Introduction of the Pyrazolo[3,4-d]pyrimidine Ring: This step involves cyclization reactions using appropriate precursors.
Attachment of the Furan-2-ylmethyl Group: This can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring.
Reduction: Reduction reactions could target the nitro groups if present.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially on the benzamide and pyrazolo[3,4-d]pyrimidine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, and other nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as a precursor for synthesizing various derivatives with potential biological activity.
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical assays.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry
Material Science: Could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.
Comparison with Similar Compounds
Similar Compounds
4-(dimethylsulfamoyl)-N-[2-(4-{[(furan-2-yl)methyl]amino}-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzamide: Similar in structure but with different substituents.
N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide: Lacks the dimethylsulfamoyl group.
Uniqueness
The presence of the dimethylsulfamoyl group and the specific arrangement of functional groups make this compound unique compared to its analogs. This uniqueness could translate to distinct biological activities and applications.
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[2-[4-(furan-2-ylmethylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N7O4S/c1-27(2)33(30,31)17-7-5-15(6-8-17)21(29)22-9-10-28-20-18(13-26-28)19(24-14-25-20)23-12-16-4-3-11-32-16/h3-8,11,13-14H,9-10,12H2,1-2H3,(H,22,29)(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOYOFPDPTVJOLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCN2C3=NC=NC(=C3C=N2)NCC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N7O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
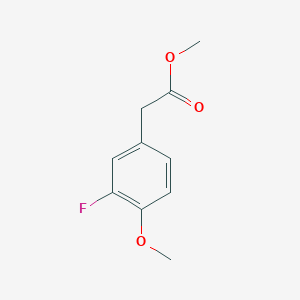

![3-[3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]-1H-indole](/img/structure/B2705761.png)
![N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]furan-2-carboxamide](/img/structure/B2705765.png)
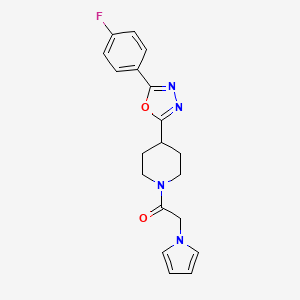
![10-(4-Ethoxyphenyl)-1-methyl-3-(3-methylbutyl)-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione](/img/structure/B2705767.png)
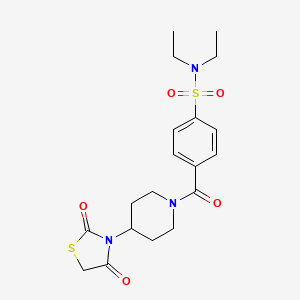
![2-[1-(2,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B2705769.png)
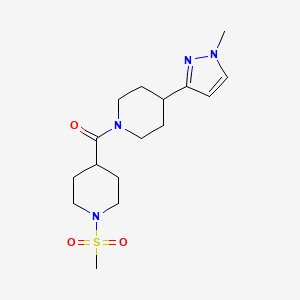
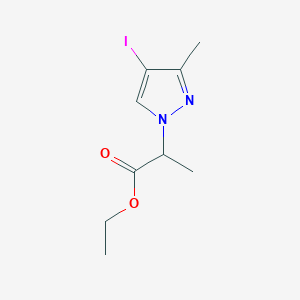
![3-{4-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyridazine](/img/structure/B2705772.png)
![7-butyl-1,3-dimethyl-5-{[2-(morpholin-4-yl)ethyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2705774.png)
![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(p-tolyl)propanamide](/img/structure/B2705775.png)
![(2Z)-2-[(2,4-difluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2705778.png)
